

# Application Note: Characterization of Polydicyclopentadiene (pDCPD) using DSC and NMR Spectroscopy

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## Compound of Interest

Compound Name: DCPD

Cat. No.: B1670491

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## Introduction

Polydicyclopentadiene (pDCPD) is a thermoset polymer synthesized via Ring-Opening Metathesis Polymerization (ROMP) of its monomer, dicyclopentadiene (DCPD).[1] Due to its highly crosslinked structure, pDCPD exhibits exceptional impact resistance, chemical corrosion resistance, and a high heat deflection temperature, making it a valuable material in the automotive and construction industries.[1][2][3] To ensure quality control and optimize its performance for specific applications, a comprehensive characterization of its thermal and structural properties is essential.

This application note provides detailed protocols for the characterization of pDCPD using two powerful analytical techniques: Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy. DSC is employed to determine key thermal properties such as the glass transition temperature (T<sub>g</sub>) and the extent of cure.[4] NMR spectroscopy provides detailed elucidation of the polymer's chemical structure, including the degree of polymerization and crosslinking.[5]

## Differential Scanning Calorimetry (DSC) Analysis

### Principle

Differential Scanning Calorimetry is a thermal analysis technique that measures the amount of heat required to increase the temperature of a sample compared to a reference.<sup>[6]</sup> As a thermosetting material, pDCPD undergoes distinct thermal events that can be monitored by DSC. These include the glass transition ( $T_g$ ), which appears as a step-like change in the heat flow, and the exothermic curing reaction, which appears as a broad peak.<sup>[4]</sup><sup>[7]</sup> A typical analysis involves a heat-cool-heat cycle to study the initial material and the final cured product.

## Experimental Protocol: DSC

### A. Instrumentation

- A differential scanning calorimeter (e.g., TA Instruments Q600, Mettler Toledo DSC 1) equipped with a cooling system.<sup>[7]</sup><sup>[8]</sup>
- Aluminum DSC pans and lids.
- Sample crimper.
- Microbalance.

### B. Sample Preparation

- Accurately weigh 5 to 15 mg of the pDCPD sample directly into an aluminum DSC pan.<sup>[9]</sup> For filled pDCPD, a larger sample size may be necessary to ensure sufficient resin for the measurement.<sup>[4]</sup>
- Place the lid on the pan and securely crimp it using a sample press.
- Prepare an empty, crimped aluminum pan to serve as the reference.<sup>[4]</sup>

### C. DSC Method

- Place the sample pan and the reference pan into the DSC cell.<sup>[9]</sup>
- Equilibrate the cell at a temperature well below the expected  $T_g$ , for example, 30-50°C.<sup>[8]</sup><sup>[9]</sup>
- First Heating Scan: Ramp the temperature at a constant rate (e.g., 5°C/min or 10°C/min) to a temperature above the final curing event, typically up to 300°C.<sup>[6]</sup><sup>[8]</sup><sup>[10]</sup> This scan measures

the initial T<sub>g</sub> and the residual cure exotherm.[\[4\]](#)[\[7\]](#)

- Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.
- Second Heating Scan: Ramp the temperature again at the same heating rate used in the first scan. This scan is used to determine the final glass transition temperature of the fully cured material.
- Perform the entire cycle under a nitrogen atmosphere with a purge rate of 100 mL/min.[\[8\]](#)

#### D. Data Analysis

- Glass Transition Temperature (T<sub>g</sub>): Determined from the second heating scan as the midpoint of the step transition in the heat flow curve.[\[11\]](#)
- Heat of Reaction (Cure): Calculated by integrating the area of the exothermic peak from the first heating scan. This value is proportional to the extent of cure.

## Data Presentation: Typical DSC Results for pDCPD

The thermal properties of pDCPD are highly dependent on its structure, particularly the degree of crosslinking.

Parameter	Linear pDCPD	Crosslinked pDCPD	Reference
Glass Transition Temp. (T <sub>g</sub> )	~53 °C	155 - 165 °C	<a href="#">[12]</a>
Thermal Stability	Stable up to ~300 °C	Stable up to ~300 °C	<a href="#">[8]</a> <a href="#">[13]</a>
Curing Profile	N/A	Broad exotherm observed on first heat	<a href="#">[7]</a> <a href="#">[13]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

### Principle

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of polymers. [5][14] For p**DCPD**,  $^1\text{H}$  NMR is used to identify and quantify the different types of protons (aliphatic, olefinic), while  $^{13}\text{C}$  NMR provides detailed information about the carbon backbone, monomer sequences, and stereoregularity. [5][15] These analyses confirm the polymer structure and can provide insights into the extent of polymerization and crosslinking.

## Experimental Protocol: NMR

### A. Instrumentation

- NMR Spectrometer (e.g., 300-500 MHz).
- 5 mm NMR tubes. [16]
- Glass Pasteur pipettes and glass wool.

### B. Sample Preparation (Solution-State)

- For  $^1\text{H}$  NMR, dissolve 5-25 mg of the p**DCPD** sample in approximately 0.7 mL of a deuterated solvent. [17][18] For  $^{13}\text{C}$  NMR, a more concentrated sample (50-100 mg) may be required. [18]
- A common solvent for p**DCPD** is deuterated chloroform ( $\text{CDCl}_3$ ). [8][10] The use of a deuterated solvent is necessary for the instrument's field frequency lock and to avoid large solvent signals in  $^1\text{H}$  spectra. [14][17]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication in a vial can aid dissolution.
- To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. [16][17]
- Cap the NMR tube and label it clearly. [18]

### C. NMR Data Acquisition

- Insert the sample into the spectrometer.

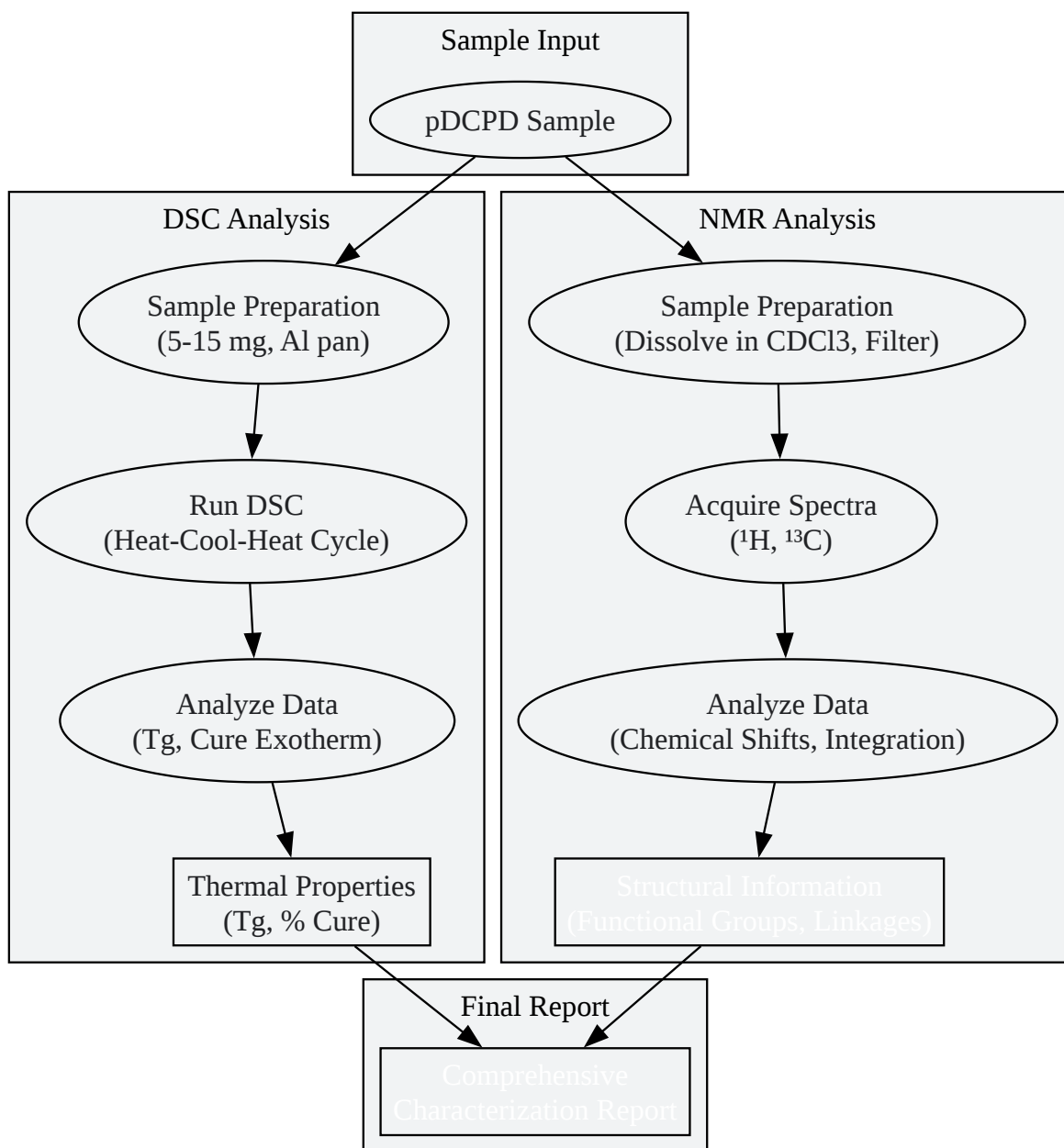
- Lock the spectrometer onto the deuterium signal of the solvent.
- Acquire standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Chemical shifts are typically referenced internally to the residual solvent signal (e.g.,  $\text{CDCl}_3$  at  $\delta$  7.26 ppm for  $^1\text{H}$ ) or tetramethylsilane (TMS).[12]

## Data Presentation: Characteristic NMR Chemical Shifts for pDCPD

The NMR spectrum of pDCPD provides a fingerprint of its structure.

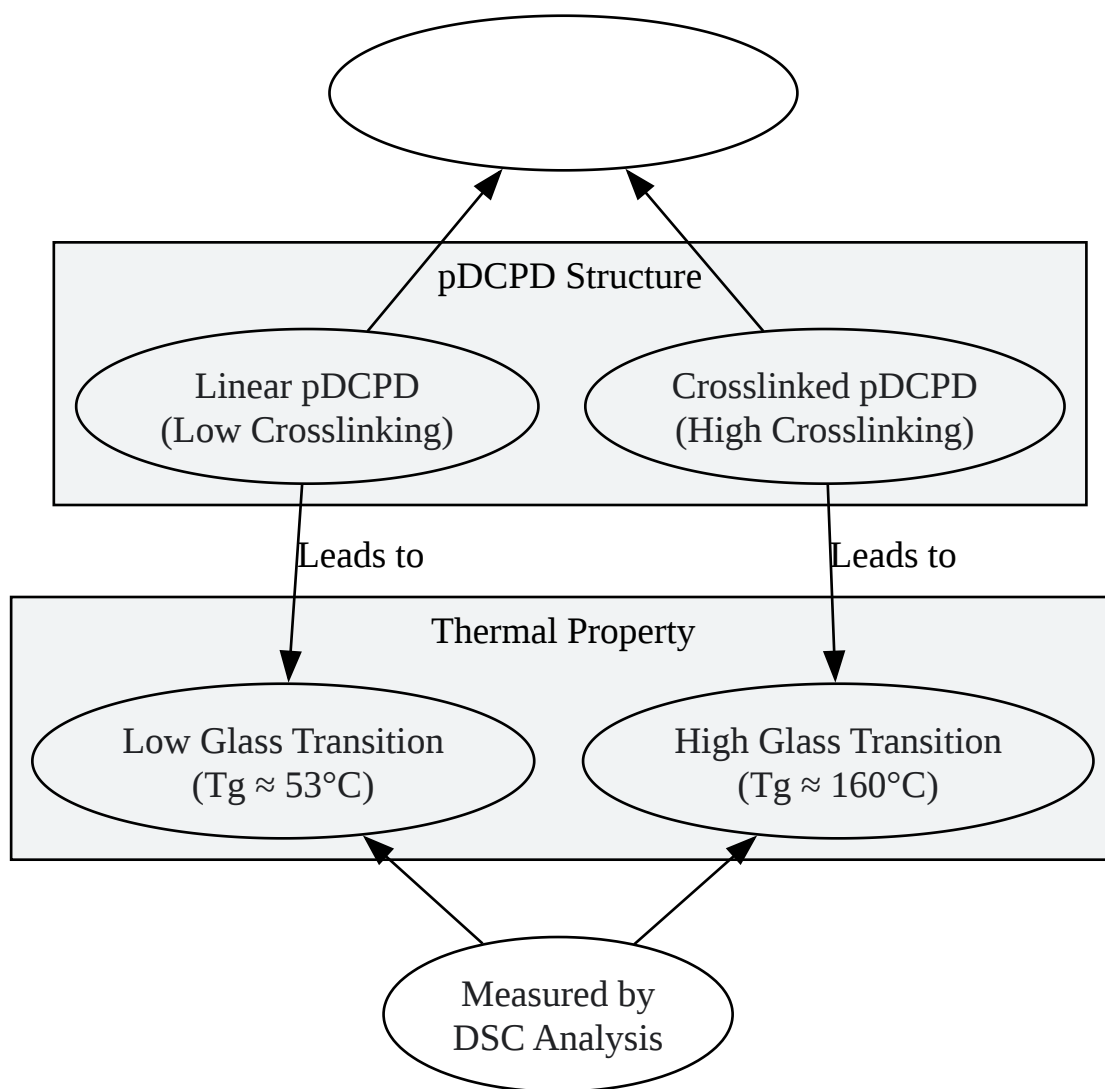
Nucleus	Chemical Shift (ppm)	Assignment	Reference
$^1\text{H}$	5.22 - 5.55	Olefinic protons (-CH=CH-) in the cyclopentene ring	[8]
$^1\text{H}$	0.5 - 3.5	Aliphatic protons (-CH-, -CH <sub>2</sub> -)	[19][20]
$^{13}\text{C}$	130.7 - 143.9	Olefinic carbons (-C=C-)	[8]
$^{13}\text{C}$	34.2 - 56.0	Aliphatic carbons	[8]

## Visualizations



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Figure 1. Experimental workflow for pDCPD characterization.



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Figure 2. Relationship between **pDCPD** structure and thermal properties.

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